molecular formula C16H34ClNO2 B4999481 1-(tert-butylamino)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride

1-(tert-butylamino)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride

Número de catálogo B4999481
Peso molecular: 307.9 g/mol
Clave InChI: OAGRAMXPDISOED-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(tert-butylamino)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells.

Mecanismo De Acción

1-(tert-butylamino)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride is a selective inhibitor of BTK, which is a key signaling molecule in the B cell receptor pathway. BTK plays a crucial role in the survival and proliferation of cancer cells by activating downstream signaling pathways that promote cell growth and survival. By blocking the activity of BTK, this compound inhibits the growth and survival of cancer cells, leading to tumor regression and improved patient outcomes.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory activity against BTK in vitro and in vivo. In preclinical studies, this compound has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. This compound has also been shown to inhibit the activation of downstream signaling pathways that promote cell growth and survival, including the PI3K/AKT/mTOR pathway.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 1-(tert-butylamino)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride in lab experiments include its potent inhibitory activity against BTK, its selectivity for BTK over other kinases, and its ability to inhibit downstream signaling pathways that promote cell growth and survival. However, the limitations of using this compound in lab experiments include its potential toxicity and off-target effects, as well as the need for further studies to determine its optimal dosing and administration.

Direcciones Futuras

There are several future directions for the development and application of 1-(tert-butylamino)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride in cancer therapy. One direction is the development of combination therapies that target multiple signaling pathways in cancer cells, including BTK and other kinases. Another direction is the development of this compound analogs with improved pharmacokinetic and pharmacodynamic properties, such as increased potency, selectivity, and bioavailability. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in different types of cancer and patient populations.

Métodos De Síntesis

The synthesis of 1-(tert-butylamino)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride involves several steps, including the reaction of tert-butylamine with 3,3,5-trimethylcyclohexanone to form 1-(tert-butylamino)-3,3,5-trimethylcyclohexanol, which is then reacted with isopropyl chloroformate to form 1-(tert-butylamino)-3,3,5-trimethylcyclohexyl isopropyl carbonate. This intermediate is then reacted with 3-chloro-1-propanol to form 1-(tert-butylamino)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol, which is finally converted to the hydrochloride salt of this compound.

Aplicaciones Científicas De Investigación

1-(tert-butylamino)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including B cell malignancies, solid tumors, and lymphomas. In preclinical studies, this compound has been shown to inhibit the growth and survival of cancer cells by blocking the activity of BTK, which is a key signaling molecule in the B cell receptor pathway. In clinical trials, this compound has demonstrated promising results in patients with relapsed or refractory B cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Propiedades

IUPAC Name

1-(tert-butylamino)-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO2.ClH/c1-12-7-14(9-16(5,6)8-12)19-11-13(18)10-17-15(2,3)4;/h12-14,17-18H,7-11H2,1-6H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGRAMXPDISOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)OCC(CNC(C)(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.